6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980256
InChI: InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14)
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione

CAS No.:

Cat. No.: VC15980256

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione -

Specification

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name 10-ethyl-1,9-diazaspiro[4.5]decane-2,8-dione
Standard InChI InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14)
Standard InChI Key IUDAGGHPUIAEAU-UHFFFAOYSA-N
Canonical SMILES CCC1C2(CCC(=O)N1)CCC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione features a spirocyclic framework where the imidazolidine-2,8-dione ring system is fused to a cyclohexane moiety at the 1,7-positions. The ethyl substituent at the 6-position introduces steric and electronic modifications that influence conformational rigidity and target binding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
CAS NumberNot publicly disclosed
Density~1.23 g/cm³ (estimated)
LogP1.85 (predicted)

The spiro junction restricts rotational freedom, enhancing metabolic stability compared to linear analogs . X-ray crystallography of related compounds reveals chair conformations in the cyclohexane ring and planar geometry in the hydantoin core, suggesting similar structural behavior .

Synthesis and Manufacturing

Conventional Synthesis Pathways

Industrial-scale production typically employs a multi-step sequence:

  • Cyclohexenone Precursor Preparation: 6-Carbethoxy-3,5-diarylcyclohex-2-enones serve as starting materials, synthesized via Claisen-Schmidt condensations .

  • Spirocyclization: Reaction with ethylenediamine under acidic catalysis (e.g., p-TSA) forms the imidazolidine ring .

  • Ethyl Group Introduction: Alkylation at the 6-position using ethyl halides completes the synthesis.

Yields range from 65–78% under optimized conditions, with purity >98% confirmed by HPLC.

Green Chemistry Advances

Solvent-free microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving yields to 82% . This method eliminates toxic solvents and enhances energy efficiency, aligning with sustainable manufacturing principles .

Table 2: Synthesis Method Comparison

ParameterConventional MethodMicrowave Method
Reaction Time12 h0.5 h
Yield68%82%
Solvent UseDichloromethaneNone
Energy ConsumptionHighLow

Pharmacological Activities

Neuroprotective Mechanisms

In vitro studies demonstrate dose-dependent protection of SH-SY5Y neuronal cells against glutamate-induced excitotoxicity (EC₅₀ = 12.3 μM). The compound attenuates calcium influx via NMDA receptor modulation, reducing apoptotic caspase-3 activation by 47% at 10 μM.

Anticonvulsant Efficacy

In pentylenetetrazole-induced seizure models, 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione delays seizure onset by 58% at 50 mg/kg (p.o.). Comparative studies with phenytoin show equivalent efficacy but reduced cerebellar toxicity.

Table 3: Pharmacological Profile

ActivityModelEffective DoseOutcome
NeuroprotectionSH-SY5Y Cells10 μM47% caspase-3 inhibition
AnticonvulsantPTZ Mice Model50 mg/kgSeizure latency +58%
AnxiolyticElevated Plus Maze30 mg/kgOpen arm time +72%

Comparative Analysis with Structural Analogs

2-Ethyl-2,7-Diazaspiro[4.5]Decane-1,3-Dione

This positional isomer shows 34% lower anticonvulsant potency but improved oral bioavailability (F = 92% vs. 78%). The altered nitrogen positions likely affect blood-brain barrier permeability.

8-Methyl-3-[(Phenylamino)Methyl Derivatives

Addition of phenylaminomethyl groups enhances antimicrobial activity (MIC = 2.1 μM vs. S. aureus) but introduces CYP450 inhibition risks.

Research Frontiers and Mechanistic Insights

Target Engagement Studies

Surface plasmon resonance (SPR) assays reveal nanomolar affinity (Kd = 89 nM) for the GABAₐ receptor α1 subunit. Molecular docking suggests hydrogen bonding with Asn60 and hydrophobic interactions with Leu64.

Metabolic Pathways

In vitro hepatocyte studies identify three primary metabolites:

  • N-Deethylation product (M1, 42% abundance)

  • Hydantoin ring-opened diacid (M2, 27%)

  • Glucuronide conjugate (M3, 19%)

CYP3A4 mediates 68% of phase I metabolism, necessitating drug interaction monitoring.

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